Iometopane

説明

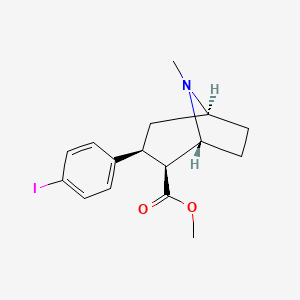

Structure

3D Structure

特性

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIICDNNMDMWCI-YJNKXOJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126429 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135416-43-2 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135416-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMETOPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiochemistry and Radiopharmaceutical Production of Iometopane

Synthetic Methodologies for Iometopane (B150704) Radiolabeling

The synthesis of radiolabeled this compound involves the introduction of a radioactive iodine isotope, typically iodine-123, into the molecule. This process often builds upon established synthetic strategies for the tropane (B1204802) alkaloid core structure.

Key Synthetic Strategies for Tropane Alkaloids

The synthesis of the tropane core, an 8-azabicyclo[3.2.1]octane structure, is a fundamental step in preparing this compound. Common strategies for constructing this bicyclic system include the historical Robinson-Schöpf reaction, which involves the condensation of acetonedicarboxylic acid, methylamine, and a diketone precursor. Alternative approaches may involve intramolecular Mannich cyclizations or transition-metal-catalyzed cycloadditions. Functionalization at the 3β position of the tropane ring is necessary to introduce the 4-iodophenyl group. This can be achieved through reactions such as Friedel-Crafts alkylation or Grignard reactions. Esterification at the 2β position introduces the carboxymethoxy group, typically using methanol (B129727) under acidic or basic conditions with activating agents like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC).

Stepwise Synthesis of the this compound Precursor

The synthesis of the this compound precursor, which is subsequently radioiodinated, involves a series of steps to assemble the functionalized tropane structure. A key intermediate is the tropane core with appropriate functional groups for later attachment of the iodophenyl and carboxymethoxy moieties. The 4-iodophenyl group is commonly introduced via a Grignard reaction. This involves preparing a Grignard reagent from a suitable iodinated or brominated benzene (B151609) derivative (e.g., 1-iodo-4-bromobenzene) and reacting it with a tropane intermediate. The carboxymethoxy group is typically introduced by esterifying a carboxylic acid at the 2β position. This can involve treating the acid with thionyl chloride to form an acyl chloride, followed by reaction with methanol.

Radioiodination Techniques for this compound Synthesis

Radioiodination is the process of incorporating a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, into the this compound molecule. wikipedia.orgresearchgate.netnih.gov This is typically the final step in the synthesis to produce the radiopharmaceutical.

Electrophilic substitution is a common method for radioiodinating this compound precursors. This technique usually involves a precursor molecule containing a leaving group (such as a trialkylstannyl group) attached to the phenyl ring at the position where the radioactive iodine is to be incorporated. researchgate.netnih.gov The radioactive iodide ion (I⁻) is oxidized in situ to an electrophilic iodine species (e.g., I⁺ or I₂) using various oxidizing agents in an acidic solution. nih.govnih.gov Common oxidizing agents include hydrogen peroxide/hydrochloric acid, peracetic acid/acetic acid, chloramine-T/HCl, or Iodo-Gen®/phosphoric acid. nih.govnih.gov The electrophilic iodine then substitutes the leaving group on the precursor molecule. Radioiodo-destannylation, utilizing trialkylarylstannane precursors, is a frequently employed method for electrophilic radioiodination due to its mild reaction conditions and high product yields. nih.gov

Automated synthesis modules are increasingly used for the production of radiopharmaceuticals, including radioiodinated tropane derivatives like this compound and Ioflupane (B1666865). researchgate.netnih.gov These systems offer advantages in terms of reproducibility, efficiency, and reduced radiation exposure to personnel. Automated radiosynthesis typically involves pre-programmed steps for reagent addition, reaction, and purification. For radioiodination via electrophilic substitution, automated systems can precisely control the addition of the radioactive iodide solution, oxidizing agent, and precursor. researchgate.netnih.gov Following the radioiodination reaction, automated purification steps, such as solid phase extraction (SPE) or high-performance liquid chromatography (HPLC), are often integrated to isolate the radiolabeled product from unreacted starting materials and impurities. researchgate.netnih.gov Studies have demonstrated the successful development of automated labeling routes for radioiodinated β-CIT (this compound) and FP-CIT on commercially available radiochemistry synthesizer platforms, achieving high radiochemical yields and purity. researchgate.netnih.gov

Radiochemical Purity and Quality Control Considerations for this compound

Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. astronuclphysics.info Impurities can include unreacted radioiodine, labeled byproducts, or degradation products. unm.edu High radiochemical purity (>95% or >98% is often reported) is essential to ensure that the administered radioactivity is primarily associated with the target molecule, this compound, for accurate imaging. researchgate.netmdpi.com

Common methods for assessing radiochemical purity include chromatographic techniques, such as radio-HPLC and thin-layer chromatography (TLC) with radio-detection. unm.eduresearchgate.netastronuclphysics.info Reverse-phase HPLC with UV and radioactive detection is used to confirm radiochemical purity and identity by comparing the retention time of the radiolabeled product with that of an unlabeled reference standard. google.com TLC radiochromatograms can also be used to separate the radiolabeled compound from free radioiodine and other impurities. researchgate.net

Beyond radiochemical purity, other quality control tests for radiopharmaceuticals may include radionuclidic purity (ensuring the correct radioisotope is present and minimizing other radioactive contaminants), chemical purity (limiting non-radioactive chemical impurities), pH, sterility, and pyrogenicity. unm.eduslideshare.net Stability testing is also performed to assess the radioligand's stability under storage conditions. These comprehensive quality control measures are vital for guaranteeing the quality and safety of radiopharmaceutical preparations. iaea.orgchuv.ch

Radiochemical Purity Analysis of [¹³¹I]β-CIT by HPLC researchgate.net

| Detection Method | Radiochemical Yield | Free Iodine-131 Percentage |

| HPLC (Radiometric) | >75% | 2.0 ± 0.5% |

Note: Data extracted from a study on automated radiosynthesis using [¹³¹I]NaI. researchgate.net

Radiochemical Purity of [¹³¹I]β-CIT and [¹³¹I]FP-CIT researchgate.netmdpi.com

| Compound | Radiochemical Purity (SPE Purification) |

| [¹³¹I]β-CIT | >98% |

| [¹³¹I]FP-CIT | >98% |

Isotopic Variations of this compound Utilized in Research (e.g., I-123, I-125)

Several radioactive isotopes of iodine are utilized to radiolabel this compound for research purposes, with Iodine-123 (¹²³I) and Iodine-125 (B85253) (¹²⁵I) being prominent examples. wikipedia.org The choice of isotope depends largely on the specific research application and the imaging modality being used.

Iodine-123 (¹²³I)

¹²³I is a widely used radioisotope for SPECT imaging due to its favorable physical properties. pharmacylibrary.comosti.gov It has a half-life of approximately 13.2 hours, which is suitable for diagnostic imaging studies, allowing sufficient time for tracer distribution while minimizing long-term radiation exposure. nih.govpharmacylibrary.com ¹²³I emits gamma rays with an energy of 159 keV, which is efficiently detected by gamma cameras, providing clear and detailed images. nih.govpharmacylibrary.comosti.gov

[¹²³I]this compound (also known as [¹²³I]β-CIT or this compound I 123) has been extensively used in research to assess dopamine (B1211576) transporter density in the striatum. science.govncats.io Studies have demonstrated its utility in differentiating Parkinsonian disorders from conditions like essential tremor by visualizing the diminished uptake of the agent in the striatum in patients with dopaminergic neuron loss. science.govncats.io Research findings indicate that [¹²³I]this compound imaging can provide a reliable method for assessing dopamine neuron loss and can be used to monitor disease progression over time. science.gov

While [¹²³I]this compound has shown high sensitivity and specificity in differentiating Parkinson's disease from essential tremor in research settings, its slower uptake kinetics, requiring imaging 18-24 hours post-injection for optimal contrast, have been noted. This contrasts with other agents like [¹²³I]ioflupane, which allows for faster imaging protocols. oup.com Despite this, [¹²³I]this compound's slower washout can be advantageous for longitudinal studies tracking dopaminergic decline over extended periods.

Iodine-125 (¹²⁵I)

¹²⁵I is another iodine radioisotope used in research, particularly in preclinical studies. pharmacylibrary.com It has a longer half-life compared to ¹²³I and emits lower energy photons and Auger electrons. pharmacylibrary.comnih.gov While its low energy emissions generally exclude it from diagnostic imaging procedures in humans using standard gamma cameras, its activity can be readily measured with a scintillation well counter, making it suitable for in vitro studies and certain in vivo research applications, such as receptor binding assays and quantitative autoradiography. pharmacylibrary.com

[¹²⁵I]this compound (also referred to as this compound I 125 or ¹²⁵I-RTI-55) is utilized in research to quantify DAT density, particularly in early disease models, owing to its high affinity and the high resolution achievable in certain research techniques. The longer half-life of ¹²⁵I can be beneficial for studies requiring longer observation periods or for applications where the logistics of daily radioisotope purchase are challenging. pharmacylibrary.com

Comparative Research Data

Research has compared the characteristics of this compound labeled with different iodine isotopes and other DAT imaging agents. The following table summarizes some key parameters relevant to their use in research:

| Parameter | This compound (¹²³I) | This compound (¹²⁵I) | Ioflupane (¹²³I) | Altropane (¹²⁵I) | TRODAT-1 (⁹⁹ᵐTc) |

| Isotope Label | Iodine-123 | Iodine-125 | Iodine-123 | Iodine-125 | Technetium-99m |

| Binding Affinity (DAT) | High (~0.2–0.5 nM) | High | Moderate | High | Lower specificity |

| Selectivity | Binds DAT and 5-HT | Binds DAT and 5-HT | DAT-selective | DAT-selective | Moderate DAT selectivity |

| Kinetics | Slow uptake | Intermediate | Fast uptake | Intermediate | Fast |

| Primary Use in Research | SPECT imaging | Preclinical research | SPECT imaging | Preclinical research | Research (kit-based) |

Research findings highlight that while [¹²³I]this compound offers a high striatal signal-to-noise ratio in SPECT studies, its prolonged imaging protocol has been a consideration in its widespread clinical adoption compared to agents with faster kinetics like [¹²³I]ioflupane. However, for research focused on longitudinal tracking of disease progression, the slower washout of [¹²³I]this compound can be advantageous. [¹²⁵I]Altropane, another ¹²⁵I-labeled tropane derivative, is noted for its use in research to quantify DAT density in early Parkinson's disease models due to its high affinity and the potential for high resolution in preclinical techniques.

The production of ¹²³I typically involves cyclotron-produced reactions, often utilizing enriched Tellurium-124 targets. osti.gov ¹²⁵I is also produced for research applications. pharmacylibrary.com The radiolabeling of this compound with these isotopes commonly involves electrophilic radioiodination of a suitable precursor. nih.gov

Pharmacological Characterization and Neurotransmitter System Interaction of Iometopane

Mechanism of Action of Iometopane (B150704) at Neurotransmitter Transporters

The primary mechanism of action for this compound involves its binding to presynaptic neurotransmitter transporters, which are proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov By binding to these sites, this compound inhibits the reuptake process, thereby modulating the concentration of neurotransmitters in the synapse. Its main targets are the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov

This compound demonstrates a high binding affinity for the dopamine transporter (DAT). wikipedia.orgmedchemexpress.com The DAT is a crucial protein in dopaminergic neurons, playing a key role in terminating dopamine signaling by transporting dopamine back into the neuron. medchemexpress.comnih.gov this compound acts as a potent inhibitor of this reuptake process. wikipedia.org

The binding of this compound to DAT allows for the visualization and quantification of DAT density in the brain, particularly in the striatum where these transporters are highly concentrated. wikipedia.orgresearchgate.net This is the foundational principle for its application in single-photon emission computed tomography (SPECT) imaging, where reduced binding of its radiolabeled form, [¹²³I]ioflupane, can indicate a loss of dopaminergic nerve terminals. nih.govnih.gov Studies have shown that this binding is reversible and specific, making it a reliable marker for the integrity of the nigrostriatal dopamine system. nih.gov

While this compound is a potent DAT inhibitor, it also exhibits affinity for the serotonin transporter (SERT). wikipedia.orgnih.gov SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its dysregulation is implicated in various psychiatric disorders. nih.govau.dk this compound's interaction with SERT is characterized by a lower affinity compared to its interaction with DAT. wikipedia.org

Increasing the size of the halogen atom on the phenyltropane structure, from chlorine to iodine (as in this compound), markedly increases the affinity for SERT while largely maintaining its DAT blocking activity. wikipedia.org This binding to SERT means that this compound is not entirely selective for DAT. nih.gov In imaging studies, this cross-reactivity can lead to tracer uptake in serotonin-rich brain regions, a factor that must be considered during image interpretation. nih.gov

Binding Kinetics and Affinity of this compound in Neurotransmitter Systems

The binding affinity of a compound for its target is a critical measure of its potency. For neurotransmitter transporters, this is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher affinity. This compound's binding kinetics show a rapid onset of action. Studies using various DAT inhibitors, including tropane (B1204802) analogs, have demonstrated that they can inhibit dopamine uptake within seconds of intravenous administration. nih.gov

In vitro studies have quantified the binding affinities of this compound and related compounds for both DAT and SERT. These studies consistently show a higher affinity for DAT.

Table 1: Representative binding affinities for a high-affinity tropane analog similar to this compound. nih.gov

The kinetics of this compound also reveal a prolonged interaction with the transporters compared to other inhibitors like cocaine. Tropane analogs can exhibit clearance half-lives ranging from 12 to 69 hours, suggesting they bind to and reduce transporter function for extended periods. nih.gov

Selectivity Profile of this compound for Dopamine and Serotonin Transporters

Selectivity refers to a drug's ability to bind to its intended target with greater affinity than to other targets. The DAT/SERT selectivity ratio is often used as an indicator of a compound's primary mechanism of action and potential effects. nih.gov this compound is considered a non-selective dopamine reuptake inhibitor due to its significant affinity for both DAT and SERT. wikipedia.org

However, its affinity is considerably higher for the dopamine transporter. The substitution of a larger halogen atom (iodine) on the phenyl ring increases serotonergic activity compared to other similar compounds. wikipedia.org While specific Kᵢ values can vary between studies, the general profile indicates a clear preference for DAT over SERT.

Table 2: General selectivity profile of this compound.

This selectivity profile is crucial for its clinical application. The predominant binding to DAT in the striatum allows for effective imaging of the dopaminergic system, although its binding to SERT in other brain regions is a known pharmacological characteristic. nih.gov

Table of Compound Names

Iometopane in Single Photon Emission Computed Tomography Spect Imaging

Principles of Dopamine (B1211576) Transporter SPECT Imaging with Iometopane (B150704)

SPECT imaging with this compound relies on the principle that this radiotracer binds specifically to dopamine transporters located on the terminals of presynaptic dopaminergic neurons in the striatum, which includes the caudate nucleus and putamen snmmi.org. The concentration of this compound in these brain regions, as detected by the gamma camera, is directly proportional to the density of available DATs . In conditions involving dopaminergic neurodegeneration, the number of these neurons and thus the DAT density decreases, leading to reduced uptake of this compound in the striatum . This reduction in uptake can be visualized and quantified using SPECT, providing an objective measure of dopaminergic pathway integrity researchgate.net.

Visualization of Nigrostriatal Dopaminergic Pathway Integrity Using this compound

The nigrostriatal dopaminergic pathway is a critical circuit involved in motor control, originating in the substantia nigra and projecting to the striatum snmmi.org. Degeneration of neurons in this pathway is a hallmark of Parkinson's disease and other parkinsonian syndromes snmmi.org. This compound SPECT allows for the visualization of the DATs within the striatum, serving as a marker for the health and density of the presynaptic dopaminergic terminals in this pathway snmmi.org. A healthy nigrostriatal pathway will show robust this compound binding in the caudate and putamen, typically in a characteristic pattern e-lactancia.org. In contrast, neurodegeneration in this pathway results in decreased this compound binding, which is observable as reduced signal intensity in the striatum on SPECT images researchgate.net.

Methodological Considerations in this compound SPECT Studies

Conducting this compound SPECT studies requires careful attention to methodological details to ensure accurate and reproducible results . These considerations encompass the standardization of the SPECT protocol, optimization of image acquisition parameters, and the application of appropriate image reconstruction and correction techniques .

SPECT Protocol Standardization and Image Acquisition Parameters for this compound

Standardization of the SPECT protocol for this compound imaging is crucial for minimizing variability and optimizing reproducibility snmjournals.org. This involves defining specific parameters for image acquisition. Key acquisition parameters include the type of collimator used, the energy window settings, the matrix size, the zoom factor, the angle increment for rotations, and the time per projection snmjournals.org.

For brain imaging with this compound (or similar ¹²³I-labeled DAT tracers), low-energy high-resolution (LEHR) or ultra high-resolution parallel-hole collimators are commonly used to provide acceptable image quality snmjournals.org. The photopeak is typically set around 159 keV with a ±10% window snmjournals.org. Additional energy windows may be used for scatter correction snmjournals.org. A matrix size of 128 × 128 is often recommended, with a pixel size between 3.5 and 4.5 mm for optimal images snmjournals.org. A full 360° coverage of the head is required, typically acquired with angle increments of 3° using either step-and-shoot or continuous rotation modes snmjournals.org. The time per position depends on the system's sensitivity, but often ranges from 30 to 40 seconds snmjournals.org. A minimum of 1.5 million total counts should ideally be collected for optimal image quality, with total acquisition times often ranging from 30 to 45 minutes snmjournals.org.

The timing of SPECT acquisition after radiotracer injection is also a critical aspect of standardization. For ¹²³I-labeled tracers like this compound, imaging is typically performed when the ratio of striatal to occipital binding is stable snmjournals.org. While Ioflupane (B1666865) (¹²³I-FP-CIT) allows for imaging between 3 and 6 hours post-injection, this compound has slower pharmacokinetics, with maximum striatal uptake reached within 14–24 hours post-injection, often requiring a two-day imaging protocol snmjournals.orgnih.gov. Adhering to a fixed interval between tracer injection and image acquisition at each center helps optimize reproducibility snmjournals.org. Patient positioning is also important, with the head centered and kept as still as possible during the acquisition to minimize motion artifacts snmjournals.org.

Image Reconstruction and Correction Techniques for this compound SPECT Data

After the SPECT data is acquired, image reconstruction is performed to generate cross-sectional images showing the distribution of the radiotracer numberanalytics.comwikipedia.org. Two primary methods for SPECT reconstruction are filtered backprojection (FBP) and iterative reconstruction numberanalytics.comnih.gov. Iterative reconstruction methods, such as Ordered Subset Expectation Maximization (OSEM), are generally preferred as they can improve image quality and reduce noise compared to FBP snmjournals.orgnumberanalytics.com. Iterative algorithms work by starting with an initial image estimate and iteratively refining it based on the acquired projection data and a model of the imaging system numberanalytics.comnih.gov.

Accurate quantitative analysis of this compound SPECT data requires the application of correction techniques to account for factors that can degrade image quality and accuracy snmjournals.orgnih.gov. These factors include attenuation, scatter, and the limited spatial resolution of the imaging system nih.govnih.gov.

Attenuation and Scatter Correction in this compound Imaging

Attenuation and scatter are two significant physical effects that affect SPECT image quality and quantitative accuracy nih.govnih.gov. Attenuation occurs when gamma rays emitted by the radiotracer are absorbed or scattered by the tissues within the patient's body before reaching the gamma camera detector nih.govnih.gov. This leads to an underestimation of the true activity distribution, particularly in deeper structures nih.govnih.gov. Scatter occurs when gamma rays interact with tissues and change direction, resulting in photons being detected at the wrong location nih.govnih.gov. Scattered photons contribute to background noise and reduce image contrast nih.gov.

To address these issues, correction techniques are applied during or after image reconstruction. Attenuation correction aims to compensate for the loss of photons due to absorption and scattering nih.govnih.gov. This is often achieved using a transmission map, which can be obtained from a co-registered CT scan in hybrid SPECT/CT systems nih.govcern.ch. The CT data provides information about the tissue density, allowing for the calculation of an attenuation map that is then used to correct the SPECT data cern.ch.

Scatter correction methods aim to estimate and remove the contribution of scattered photons from the acquired data nih.gov. Various techniques exist for scatter correction, including using additional energy windows to measure scattered photons or employing model-based methods within iterative reconstruction algorithms snmjournals.orgnih.govcern.ch. Implementing scatter correction helps to improve image contrast and quantitative accuracy nih.govnih.gov. It is often recommended that scatter correction be performed before attenuation correction to avoid amplifying the scatter contribution cern.ch. The use of iterative reconstruction algorithms that incorporate compensation for attenuation and scatter is considered important for accurate quantitative SPECT imaging nih.govnih.gov.

Impact of Reconstruction Methods on this compound Image Quantification

The quality and quantitative accuracy of SPECT images, including those using this compound, are significantly influenced by the reconstruction methods employed nih.gove-lactancia.org. Two primary methods are used: filtered backprojection (FBP) and iterative reconstruction nih.gov. While FBP is widely used due to its simplicity and speed, iterative reconstruction methods are generally preferred as they can better account for factors like attenuation and scatter, potentially improving image contrast and lesion detectability nih.gove-lactancia.org. The choice of reconstruction algorithm and associated parameters, such as filters, can impact the observed or calculated striatal binding ratio (SBR), a key quantitative index in this compound studies e-lactancia.orgsnmjournals.org. Studies have investigated the impact of different reconstruction methods on the quantification of DaTSCAN images, which utilize a similar radiotracer e-lactancia.orgsnmjournals.org.

Image Quality Enhancement Technologies in this compound SPECT

Enhancing image quality in this compound SPECT is crucial for improving diagnostic accuracy and potentially reducing scan times or administered doses nih.govnih.gov. Various technologies and techniques are explored for this purpose. These include optimizing acquisition parameters, implementing scatter and attenuation correction methods, and utilizing advanced collimator designs nih.govhermesmedical.com.

Application of Multipinhole Collimators for this compound Imaging

Multipinhole (MPH) collimators represent a technology aimed at improving both the spatial resolution and sensitivity of SPECT imaging compared to conventional parallel-hole or fan-beam collimators nih.govscience.govresearchgate.net. Studies have investigated the application of MPH collimators for dopamine transporter SPECT imaging using radiotracers like [¹²³I]ioflupane and [¹²³I]this compound nih.govnih.govresearchgate.net. Research suggests that MPH collimators can offer a significant enhancement in photon detection efficiency for striatal imaging nih.govresearchgate.netescholarship.org. For instance, a study using a 20-MPH collimator demonstrated the possibility of over an order of magnitude enhancement in efficiency compared to conventional low-energy high-resolution (LEHR) parallel-hole collimators nih.govresearchgate.netescholarship.org. This improved efficiency can potentially lead to shorter acquisition times while maintaining comparable quantitative results, such as the camera recovery ratio of SBR nih.govescholarship.org. The use of MPH collimators may provide a better trade-off between sensitivity and spatial resolution specifically within the striatum, the most clinically relevant region for DaT imaging researchgate.net.

Quantitative Analysis of this compound SPECT Data

Quantitative analysis of this compound SPECT data provides objective measures of dopamine transporter availability, which are essential for diagnosis, assessing disease severity, and monitoring progression researchgate.netnii.ac.jp. This involves several key steps and considerations.

Specific Binding Ratio (SBR) Quantification in this compound Studies

The Specific Binding Ratio (SBR) is a widely used quantitative index in this compound SPECT studies to measure the specific binding of the radiotracer in the striatum snmjournals.orgnii.ac.jp. The SBR is typically calculated as the ratio of the activity in a region of interest (ROI) within the striatum to the activity in a reference region with low or negligible specific binding, such as the occipital cortex snmjournals.org. The formula commonly used is:

Striatal binding ratio = (mean counts of striatal ROI - mean counts of background ROI) / mean counts of background ROI snmjournals.org

Accurate SBR quantification requires careful consideration of factors like partial volume effect and the consistent definition of the reference region nih.govmdpi.com. Techniques have been developed to improve the accuracy and reproducibility of SBR calculation, including methods that account for the partial volume effect and automated approaches for defining ROIs and reference regions nih.govmdpi.com.

Region-of-Interest (ROI) Placement and Consistency in this compound Analysis

Consistent and accurate placement of Regions of Interest (ROIs) is critical for reliable quantitative analysis of this compound SPECT data snmjournals.org. ROIs are typically placed over the striatum (caudate and putamen) and a reference region (e.g., occipital lobe) snmjournals.org. Manual ROI placement can be subject to inter-operator variability nih.govmdpi.com. To enhance consistency and objectivity, automated or semi-automated ROI placement methods have been developed snmjournals.orgmdpi.com. These methods often involve using standardized templates or algorithms that automatically identify the relevant brain structures snmjournals.orgmdpi.com. For striatal analysis, it is recommended to quantify the left and right striatum, as well as the caudate and putamen, separately snmjournals.org. Consistency in the number of slices used for ROI analysis is also recommended within a center snmjournals.org.

Comparison of Automated versus Manual Semiquantification Methods for this compound

Semiquantification in DaT SPECT imaging involves calculating the ratio of activity in a region of interest (ROI) within the striatum to the activity in a reference region, typically the occipital area, which has a low concentration of DaTs snmjournals.orge-lactancia.org. This calculation yields a striatal binding ratio (SBR) snmjournals.orge-lactancia.org. Semiquantification aims to provide a more objective measurement of striatal binding compared to visual interpretation and can potentially be correlated with the loss of presynaptic dopaminergic neurons snmjournals.org.

Semiquantification techniques can be broadly categorized into manual and automated methods snmjournals.org. Classic manual ROI methods involve manually placing ROIs on one or more slices showing the highest striatal activity snmjournals.org. While simple, this approach can be subject to considerable interobserver variability snmjournals.org. Standardizing realignment and using predefined ROIs can help reduce this variability snmjournals.org.

Automated semiquantification systems often utilize volumes of interest (VOIs) and can involve more advanced techniques, including voxel-based systems like statistical parametric mapping (SPM) snmjournals.org. These automated methods aim to improve objectivity and reproducibility snmjournals.org. Studies comparing automated and manual methods for related DaT ligands like ¹²³I-ioflupane have shown varying degrees of agreement and discriminatory capacity science.govscience.gov. For instance, a study comparing manual adjustment of ROIs, a semi-automated method (HERMES-BRASS), and an SPM-based method for ¹²³I-ioflupane found no statistically significant differences in their capacity to discriminate between idiopathic Parkinson's disease and essential tremor patients science.gov. Another study comparing manual versus automated methods for ¹²³I-MIBG imaging (a different radiotracer) found appreciably higher inter-observer variability with the manual method compared to the automated method science.gov. While these findings are for related tracers or different imaging targets, they highlight the general considerations in comparing manual and automated semiquantification approaches, including variability and potential for standardization.

Influences on this compound Binding in Imaging Studies

The binding of this compound to DaTs in the striatum, and thus the resulting signal in SPECT imaging, can be influenced by several factors. Understanding these influences is crucial for accurate interpretation of imaging results.

Effects of Concomitant Pharmaceutical Agents on this compound Transporter Binding

Concomitant pharmaceutical agents can potentially interfere with the binding of this compound to dopamine transporters, leading to altered uptake and potentially misinterpretation of SPECT scans. Many SPECT tracers used for DaT imaging, including this compound, are cocaine analogs and target the DaT snmmi.orgsnmjournals.org. Therefore, medications that interact with the dopamine transporter could theoretically affect this compound binding.

While specific detailed research findings on the effects of a wide range of concomitant medications specifically on this compound binding are not extensively detailed in the provided search results, it is a known consideration for DaT imaging agents in general oup.comresearchgate.net. Medications that block dopamine reuptake or affect dopaminergic neurotransmission could potentially compete with this compound for binding sites on the DaT. For accurate interpretation, it is generally important to consider the patient's medication history when evaluating DaT SPECT scans oup.com.

Age-Related Changes in Striatal this compound Binding

Normal aging is associated with a decline in dopamine transporter availability in the striatum d-nb.infosnmjournals.orge-lactancia.org. This age-related decrease in striatal binding is a well-established phenomenon observed with DaT imaging agents, including this compound nih.gov. Studies have shown a significant inverse correlation between age and striatal this compound binding nih.gov.

Research using ¹²³I-beta-CIT (this compound) in healthy subjects ranging in age from 18 to 83 years demonstrated a significant inverse correlation between age and the specific-to-nondisplaceable equilibrium partition coefficient (V3''), a measure of striatal binding nih.gov. Linear regression analysis in this study indicated that V3'' declined by approximately 8% per decade over the studied age range nih.gov. This finding aligns with postmortem reports of dopamine transporter loss with aging nih.gov.

This age-related decline in striatal DaT binding is generally small in comparison to the decreases caused by neurodegenerative diseases like Parkinson's disease and typically should not interfere with the interpretation of scans for diagnosing such conditions snmjournals.orge-lactancia.org. However, it is important to consider age when interpreting striatal binding ratios, and the use of age-matched reference values can aid in visual diagnosis and semiquantitative assessment snmjournals.orge-lactancia.org.

Age-Related Decline in Striatal this compound Binding (Example Data)

Based on the research finding of an approximate 8% decline per decade nih.gov, a hypothetical illustration of this trend can be presented:

| Age Group (Years) | Approximate % Decline in Striatal Binding (Relative to Age 20) |

| 20 | 0% |

| 30 | 8% |

| 40 | 16% |

| 50 | 24% |

| 60 | 32% |

| 70 | 40% |

| 80 | 48% |

Note: This table is illustrative, based on the reported approximate decline rate of 8% per decade nih.gov, and represents a simplified model of a complex biological process.

Clinical and Diagnostic Applications of Iometopane Imaging

Differential Diagnosis of Parkinsonian Syndromes Using Iometopane (B150704) SPECT

The clinical diagnosis of parkinsonian syndromes can be challenging, especially in the early stages, due to overlapping symptoms snmjournals.orgimj.ieplos.org. This compound SPECT helps to differentiate between conditions that involve a loss of presynaptic dopaminergic neurons and those that do not snmjournals.orgnih.gov.

Distinction of Parkinson's Disease from Essential Tremor with this compound Imaging

This compound imaging is effective in distinguishing Parkinson's disease (PD) from essential tremor (ET) snmjournals.orgimj.ie. PD is characterized by a loss of dopaminergic neurons in the nigrostriatal pathway, which results in reduced DaT binding in the striatum . Essential tremor, on the other hand, is generally not associated with significant dopaminergic degeneration, and therefore, this compound SPECT typically shows normal striatal DaT binding in these patients snmjournals.orgsnmmi.org. Studies have shown high sensitivity and specificity of this compound (or the closely related ¹²³I-ioflupane) SPECT in differentiating PD from ET imj.ie. For example, ¹²³I-ioflupane SPECT has demonstrated 78% sensitivity and 97% specificity in distinguishing degenerative parkinsonism from non-degenerative tremor disorders when compared to a 3-year clinical diagnosis oup.com.

Differentiation from Atypical Parkinsonism Syndromes by this compound SPECT

While this compound SPECT can identify a presynaptic dopaminergic deficit consistent with parkinsonism, it generally cannot reliably differentiate between specific presynaptic parkinsonian syndromes such as Parkinson's disease, Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD) snmjournals.orgimj.iepracticalneurology.com. These conditions all involve degeneration of the nigrostriatal pathway, leading to reduced striatal DaT binding snmjournals.orgimj.ie. However, some visual patterns on SPECT images, such as more symmetric reduction in binding or greater involvement of the caudate nucleus relative to the putamen, might be more suggestive of atypical parkinsonism compared to the typically asymmetrical and putaminal-dominant loss seen in PD, but there is significant overlap snmjournals.org.

Discrimination of Dementia with Lewy Bodies from Other Dementias with this compound

This compound (or ¹²³I-ioflupane) SPECT can help differentiate Dementia with Lewy Bodies (DLB) from other forms of dementia, such as Alzheimer's disease snmjournals.orgsnmmi.orgreverso.net. DLB is a synucleinopathy characterized by significant dopaminergic deficits similar to PD, resulting in reduced striatal DaT binding snmjournals.org. In contrast, Alzheimer's disease is typically not associated with significant loss of presynaptic dopaminergic neurons, and DaT binding is usually normal or only mildly reduced snmjournals.orgsnmmi.org. ¹²³I-ioflupane SPECT has shown high accuracy in differentiating DLB from Alzheimer's disease snmjournals.orgoup.com.

Utility of this compound in Cases of Diagnostic Uncertainty

This compound SPECT is particularly valuable in cases where the clinical diagnosis of a parkinsonian syndrome is uncertain snmjournals.orgnih.govoup.com. This includes patients with early or atypical symptoms where differentiating between a neurodegenerative parkinsonian syndrome and a non-degenerative condition (like essential tremor, drug-induced parkinsonism, or psychogenic parkinsonism) is difficult based on clinical evaluation alone snmjournals.orgimj.ieoup.com. An abnormal scan indicating reduced striatal DaT binding strongly supports a diagnosis of a presynaptic parkinsonian syndrome, while a normal scan makes this diagnosis less likely snmjournals.orgoup.com. Studies have shown that DaT-SPECT imaging can significantly impact the diagnosis and management of patients with clinically uncertain parkinsonian syndromes nih.gov.

Monitoring Neurodegenerative Disease Progression with Longitudinal this compound Studies

Longitudinal studies utilizing this compound SPECT can provide insights into the rate of progression of dopaminergic degeneration in neurodegenerative diseases researchgate.net.

Longitudinal Assessment of Dopaminergic Degeneration Using this compound as a Biomarker

This compound imaging allows for the objective assessment of the decline in presynaptic dopamine (B1211576) transporters over time, serving as a biomarker for the progression of dopaminergic neurodegeneration researchgate.neteuropa.eu. Reduced striatal uptake of this compound correlates with disease severity and progression in conditions like Parkinson's disease . Longitudinal studies can track the rate of this decline, which may vary between different parkinsonian syndromes oup.com. This objective measure can complement clinical assessments and potentially be used in research to monitor the effects of disease-modifying therapies researchgate.neteuropa.eu.

Here is a table summarizing some key findings related to the diagnostic utility of DaT-SPECT (which includes this compound):

| Application | Findings | Sensitivity | Specificity | Source(s) |

| PD vs. Essential Tremor | Reduced striatal uptake in PD, normal in ET. | 78-95% | 97-100% | imj.ieoup.com |

| Presynaptic PS vs. Non-presynaptic conditions | Abnormal scan in presynaptic PS, normal in most non-presynaptic conditions. | High | High | snmjournals.orgnih.govoup.com |

| DLB vs. Alzheimer's Disease | Reduced striatal uptake in DLB, normal/mildly reduced in AD. | High | High | snmjournals.orgoup.comnih.gov |

| Clinically Uncertain Parkinsonian Syndromes | Imaging results often lead to changes in diagnosis and management. | - | - | nih.govoup.com |

| Differentiation among PD, MSA, PSP, CBD | Generally unable to discriminate between these conditions with high accuracy based solely on uptake pattern. | Moderate | Low | snmjournals.orgpracticalneurology.comopenaccessjournals.com |

Note: Sensitivity and specificity values can vary depending on the study design, patient population, and diagnostic criteria used.

Correlation of this compound Uptake with Clinical Symptom Progression

Reduced striatal uptake of this compound in PD patients correlates with the severity and progression of the disease. As dopaminergic neurons degenerate, the number of available DATs decreases, leading to reduced binding of the radiotracer. This reduction in uptake can be semi-quantitatively assessed and tracked over time to monitor the rate of neurodegeneration. researchgate.net

Studies have investigated the relationship between this compound SPECT data and the severity of clinical symptoms, often measured using scales like the Unified Parkinson's Disease Rating Scale (UPDRS). While DAT loss precedes the onset of clinical symptoms by several years, longitudinal studies using this compound imaging can help correlate baseline DAT uptake with symptom progression over extended periods. Discrepancies between imaging data and clinical severity can arise due to the temporal discordance between DAT loss and symptom manifestation, as well as the heterogeneity of parkinsonian syndromes.

Preclinical Research with Iometopane

Preclinical Models for Dopamine (B1211576) Transporter Research Using Iometopane (B150704)

This compound is widely used in preclinical studies, particularly in animal models, to investigate the distribution and density of dopamine transporters. wikipedia.org These models are crucial for studying neurochemistry and evaluating potential diagnostic or therapeutic strategies for neurological conditions.

Application of this compound in Animal Models of Neurodegenerative Disorders

Animal models are essential tools in neurodegenerative disease research, including Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. scielo.brwikipedia.orgmdpi.com this compound, particularly in its radiolabeled forms, is applied in these models to assess the integrity of the dopaminergic system by imaging DAT availability in the striatum (caudate nucleus and putamen). researchgate.net Reduced striatal uptake of this compound in these models correlates with dopaminergic neuron loss, mirroring findings in human PD patients.

Common neurotoxin-based animal models used in PD research include those utilizing 6-hydroxydopamine (6-OHDA), MPTP, and rotenone. scielo.brwikipedia.orgneurodegenerationresearch.eu 6-OHDA, for instance, is selectively taken up by dopaminergic neurons via the DAT, leading to their degeneration. scielo.brwikipedia.org By using this compound SPECT imaging in these models, researchers can quantitatively assess the extent of DAT reduction as a marker of neurodegeneration. This allows for the evaluation of disease progression and the effectiveness of potential neuroprotective interventions in a controlled environment.

Specificity Validation of this compound Binding in Preclinical Models

Ensuring the specificity of this compound binding to DAT in preclinical models is critical for accurate interpretation of research findings. Validation methods typically involve a combination of techniques:

Blocking Studies: Co-administration of known selective dopamine reuptake inhibitors can be used to confirm the displacement of this compound binding in striatal regions. This demonstrates that this compound is binding to the same transporter site as the selective inhibitor.

Autoradiography: Comparing this compound uptake in wild-type animals versus those with induced dopaminergic depletion (e.g., using 6-OHDA lesions) helps establish target specificity. Reduced binding in lesioned areas confirms that this compound is primarily binding to dopaminergic terminals.

Cross-Species Consistency: Replicating binding affinity (Kd) and non-specific binding ratios across different species (e.g., rodents, non-human primates) supports the translational relevance of preclinical findings.

These validation steps are crucial to confirm that the observed binding signal is indeed attributable to DAT and not off-target sites, ensuring the reliability of this compound as a probe for dopaminergic integrity in preclinical studies.

In Vitro Binding Characteristics of this compound in Cellular and Tissue Preparations

In vitro studies using cellular and tissue preparations provide detailed information about the binding characteristics of this compound at the molecular level. These studies complement in vivo findings by allowing for precise control over experimental conditions and facilitating the quantification of binding parameters such as affinity and capacity.

Studies using homogenized membrane preparations from human brain tissue have characterized [¹²⁵I]RTI-55 (this compound) binding sites. nih.gov Analysis of association, dissociation, and saturation data has indicated the presence of both high-affinity and low-affinity binding sites. nih.gov

Here is a summary of representative binding data from in vitro studies:

| Binding Site | KD (nM) | Bmax (pmol/g tissue) |

|---|---|---|

| High-Affinity | 0.066 ± 0.035 | 13.2 ± 10.1 |

| Low-Affinity | 1.52 ± 0.55 | 47.5 ± 11.2 |

Note: Data derived from in vitro studies using homogenized membrane preparations from human brain tissue. nih.gov

Competition binding experiments with ligands known to bind to the dopamine transporter have shown a rank order of potency, with RTI-55 exhibiting high affinity. nih.gov The rank order observed was RTI-55 > GBR-12909 > maxindol > WIN 35428 >= methylphenidate > (-)-cocaine > buproprion > (+)-amphetamine. nih.gov

Binding to serotonergic sites has also been evaluated in regions like the midbrain, where saturation experiments have indicated a single binding site with a KD of 0.370 ± 0.084 nM. nih.gov These in vitro findings underscore this compound's affinity for both DAT and SERT, a characteristic important to consider in its application as a radioligand.

Comparative Analyses with Other Dopamine Transporter Radioligands

Iometopane (B150704) versus Ioflupane (B1666865) (¹²³I-FP-CIT) in SPECT Imaging

Ioflupane, labeled with iodine-123 and commercially available as DaTSCAN, is another widely used SPECT radiotracer for DAT imaging. snmjournals.orgsnmmi.org Both are tropane (B1204802) derivatives used to evaluate the integrity of DATs. mdpi.com

Comparative Binding Affinities and Selectivity Profiles

This compound generally exhibits high binding affinity for the DAT. However, it also shows significant binding to serotonin (B10506) (5-HT) transporters (SERT), which can reduce its specificity in brain regions with mixed DAT/5-HT expression, such as the thalamus. In contrast, ioflupane is considered more DAT-selective, which helps minimize off-target binding and can improve diagnostic accuracy. While affinity values can vary depending on assay conditions, this compound's Ki for DAT has been reported around 0.2-0.5 nM, while ioflupane's is typically in the range of 3-5 nM, suggesting a higher affinity for this compound but lower selectivity compared to ioflupane.

Differences in Imaging Kinetics and Protocol Requirements

Significant differences exist in the imaging kinetics of this compound and ioflupane. Ioflupane shows faster striatal uptake, reaching optimal contrast around 3-4 hours post-injection, which allows for same-day imaging. mdpi.com this compound, on the other hand, has slower uptake and requires a longer waiting period, typically 24-48 hours post-injection, for optimal striatal-to-background ratios. oup.com This difference significantly impacts clinical workflow and patient convenience, with ioflupane's faster kinetics being an advantage for routine clinical diagnostics.

Signal-to-Noise Ratio and Spatial Resolution Comparisons

A SPECT study conducted in 2014 indicated that this compound demonstrated a superior striatal signal-to-noise ratio compared to ioflupane. However, the longer imaging protocols required for this compound were noted as a barrier to its wider clinical adoption despite this potential advantage in signal quality. The spatial resolution in SPECT imaging is influenced by factors including the radiotracer's emission energy and the camera system used. Both this compound and ioflupane are labeled with Iodine-123, which emits gamma rays suitable for SPECT. mdpi.comnih.gov While a direct comparison of spatial resolution solely between these two using the same system is not explicitly detailed in the search results, the inherent characteristics of the isotope and imaging modality play a primary role.

This compound versus Altropane (¹²³I-IPT/¹²⁵I) in Research Contexts

Altropane (¹²³I-IPT or labeled with ¹²⁵I) is another tropane-based radioligand used in DAT imaging, primarily within research settings. nih.govfrontiersin.org Altropane is noted for having a higher DAT specificity compared to this compound and potentially higher affinity (around 0.1 nM). Its imaging kinetics are described as intermediate, typically requiring 6-8 hours for optimal imaging, which is faster than this compound but slower than ioflupane. Altropane labeled with Iodine-125 (B85253) is often used in preclinical research due to its longer half-life and high resolution capabilities in that context, but it lacks widespread clinical adoption. Studies using ¹²³I-Altropane in SPECT have been less extensive, and quantification can be more challenging due to rapid washout from the brain. oup.com

This compound versus Technetium-99m Labeled Agents (e.g., TRODAT-1)

Technetium-99m (⁹⁹mTc) labeled agents, such as TRODAT-1, represent another class of radiotracers for DAT SPECT imaging. mdpi.comresearchgate.net A key advantage of ⁹⁹mTc-TRODAT-1 is its kit-based preparation, allowing for on-site availability and potentially lower cost compared to iodine-labeled agents. mdpi.com However, ⁹⁹mTc-TRODAT-1 generally suffers from lower DAT specificity and higher nonspecific uptake compared to iodine-123 labeled ligands like this compound and ioflupane. mdpi.com Its lower energy emissions also typically result in poorer spatial resolution compared to iodine-123 agents. While ⁹⁹mTc-TRODAT-1 has faster kinetics (2-4 hours) than this compound, allowing for same-day imaging, its limitations in specificity and resolution make iodine-123 tracers often preferred for detailed DAT assessment.

Advantages and Limitations of this compound in a Comparative Neuroimaging Context

This compound offers several advantages in neuroimaging. Its high DAT affinity makes it suitable for assessing dopamine (B1211576) neuron loss, and its slower washout allows for longitudinal tracking of disease progression over years, which is valuable for monitoring conditions like Parkinson's disease. Research has highlighted its high sensitivity for early PD detection.

However, this compound also has notable limitations. Its significant cross-reactivity with serotonin transporters can reduce specificity in certain brain regions. The requirement for a longer imaging protocol (24-48 hours post-injection) is a significant practical disadvantage compared to agents allowing for same-day imaging. While a 2014 study suggested a superior striatal signal-to-noise ratio for this compound, its slower kinetics have been a barrier to wider clinical adoption in favor of agents like ioflupane which offer faster imaging times despite potentially lower DAT affinity.

Here is a table summarizing some of the comparative data:

| Parameter | This compound (¹²³I-β-CIT) | Ioflupane (¹²³I-FP-CIT) | Altropane (¹²³I/¹²⁵I) | TRODAT-1 (⁹⁹mTc) |

| Isotope Label | Iodine-123 | Iodine-123 | Iodine-123/125 | Technetium-99m |

| Binding Affinity (DAT Ki) | High (~0.2–0.5 nM) | Moderate (~3–5 nM) | Higher (~0.1 nM) | Low (~20 nM) |

| Selectivity | DAT and 5-HT receptors | DAT-selective | Higher DAT specificity | Moderate DAT selectivity |

| Imaging Time Post-Injection | 24–48 hours | 3–4 hours | 6–8 hours (intermediate) | 2–4 hours |

| Primary Use | Research, Longitudinal Tracking | Clinical Diagnosis | Primarily Research | Clinical, Cost-effective |

| Signal-to-Noise Ratio | Potentially Superior | Lower than this compound (in one study) | - | Higher background noise |

| Spatial Resolution | Good (Iodine-123) | Good (Iodine-123) | High (Iodine-125 in research) | Poorer (Technetium-99m) |

| 5-HT Cross-reactivity | Significant | Low | Not widely reported | Low |

Current Research Challenges and Future Directions in Iometopane Studies

Advancements in Iometopane (B150704) Imaging Modalities and Techniques

This compound, typically labeled with Iodine-123 ([¹²³I]this compound), is a widely used radioligand for SPECT imaging to evaluate DAT density in the striatum. nih.gov Advancements in this compound imaging modalities and techniques involve the standardization of SPECT protocols, including defining acquisition parameters such as collimator type, energy windows, and scan duration. Low-energy high-resolution (LEHR) collimators are commonly employed, and iterative reconstruction algorithms are utilized to account for attenuation and scatter, which are crucial for methodological rigor in DAT imaging studies. While SPECT is a valuable tool, the field of neuroimaging for neurodegenerative diseases is also seeing advancements in PET and novel MRI techniques. researchgate.netnih.gov

Integration of this compound SPECT with Other Biomarker Modalities in Neurodegeneration

Integrating this compound SPECT with other biomarker modalities is a key area of research to enhance the understanding and diagnosis of neurodegenerative diseases. While this compound SPECT provides insights into dopaminergic neuron integrity by visualizing DAT density, other biomarkers, such as those found in cerebrospinal fluid (CSF) and blood (e.g., alpha-synuclein, neurofilament light chain - NfL), offer complementary information about pathological changes. nih.govmdpi.commdpi.com For instance, reduced striatal uptake seen with this compound SPECT is indicative of nigrostriatal neurodegeneration, which is characteristic of PD and other parkinsonian syndromes. oup.com Combining such imaging findings with biochemical markers could potentially improve diagnostic accuracy and provide a more comprehensive picture of the disease state. Research is exploring the utility of combining imaging biomarkers with screening for premotor signs of PD, like olfactory loss or REM sleep behavior disorder, to improve the identification of individuals in the premotor phase. researchgate.net

Identification of Biomarkers for Preclinical Disease Stages Utilizing this compound

Identifying biomarkers for preclinical disease stages is a critical challenge in neurodegenerative disease research. While this compound SPECT is effective in visualizing the loss of dopaminergic neurons, which is significant in symptomatic PD, there is an ongoing need for reliable methods to identify individuals at risk before the onset of significant neuronal loss and clinical symptoms. researchgate.net Although this compound SPECT can indicate underlying nigrostriatal neurodegeneration, which is supportive of a diagnosis of parkinsonism, the identification of individuals in the very early, preclinical stages often requires a combination of approaches. researchgate.netoup.com Research suggests that combining dopaminergic imaging with screening for premotor signs and potentially genetic testing could help identify a population at risk during the premotor period, which can last for several years. researchgate.net However, currently, there are no approved biomarkers to identify PD patients in earlier stages of the disease with certainty, and research is focused on identifying new diagnostic criteria and biomarkers, including those from neuroimaging and biochemical methods. researchgate.netnih.gov

Role of this compound in Therapeutic Development and Neuroprotection Studies

This compound's role in therapeutic development and neuroprotection studies primarily lies in its ability to serve as an objective measure to monitor neuronal degeneration. oup.com By quantifying DAT density, this compound SPECT can potentially be used to track the progression of neurodegeneration over time, independent of any short-term symptomatic effects of a drug. oup.com This is crucial for evaluating the efficacy of potential neuroprotective or disease-modifying therapies aimed at slowing down or halting the loss of dopaminergic neurons. nih.govgoogle.com However, challenges exist in using imaging as a sole measure in therapeutic trials, including the need for extremely robust reliability and high accuracy in quantitation, and the possibility that therapies might affect tracer handling. oup.com While this compound can help identify patient groups in whom dopaminergic therapy might be beneficial, the development of therapies that modify the disease process remains an urgent unmet need. nih.govoup.com

Addressing Methodological Variability and Promoting Standardization in this compound Research

Addressing methodological variability and promoting standardization are essential for ensuring the reliability and comparability of this compound SPECT research findings across different centers and studies. Key methodological considerations in this compound DAT imaging studies include SPECT protocol standardization, encompassing acquisition parameters and iterative reconstruction algorithms. Quality control protocols are also vital to mitigate variability in this compound radiochemical purity across production batches, involving techniques like HPLC validation and stability testing. Participating in multicenter trials with standardized protocols and inter-lab calibration are important steps towards promoting consistency in this compound research. Adhering to guidelines from organizations like the Society of Nuclear Medicine and Molecular Imaging (SNMMI) for DAT SPECT acquisition and analysis further contributes to standardization. Data reproducibility is also emphasized, advocating for the sharing of raw SPECT data and analysis code through repositories.

Collaborative Research Initiatives in Neurodegenerative Diseases Utilizing Imaging Biomarkers like this compound

Collaborative research initiatives are increasingly important in the field of neurodegenerative diseases, and imaging biomarkers like this compound play a significant role in these collaborations. Neurodegenerative disorders require the input of multiple disciplines for both diagnosis and understanding, and imaging biomarkers contribute to this wider collaborative approach. nih.gov Collaborative efforts often involve sharing data and expertise across institutions to accelerate research and improve the understanding of these complex diseases. ukdri.ac.uk Initiatives focused on utilizing large datasets of brain imaging scans, potentially including DAT SPECT data acquired with agents like this compound, alongside other health records and biomarkers, are being pursued to predict disease risk and support early diagnosis through advanced analytical techniques like artificial intelligence and machine learning. lifearc.org These collaborations aim to leverage diverse datasets and expertise to drive advancements in the field. ukdri.ac.uk

Q & A

Q. What are the key methodological considerations when using Iometopane in dopamine transporter (DaT) imaging studies?

this compound (¹²³I-β-CIT) is a radioligand for single-photon emission computed tomography (SPECT) to assess dopamine transporter density in the striatum. Methodological rigor requires:

- SPECT Protocol Standardization : Define acquisition parameters (e.g., collimator type, energy windows, scan duration). Low-energy high-resolution (LEHR) collimators are commonly used, but iterative reconstruction algorithms must account for attenuation and scatter .

- Kinetic Modeling : Use reference tissue models (e.g., simplified reference tissue model, SRTM) to quantify binding potential, ensuring consistency in region-of-interest (ROI) placement for striatal and cerebellar regions .

- Validation : Compare SPECT results with post-mortem DaT density measurements or clinical symptom severity scales (e.g., Unified Parkinson’s Disease Rating Scale) to confirm biological relevance .

Q. How do researchers validate the specificity of this compound binding in preclinical models?

Specificity validation involves:

- Blocking Studies : Co-administer selective dopamine reuptake inhibitors (e.g., nomifensine) to confirm displacement of this compound binding in striatal regions .

- Autoradiography : Compare this compound uptake in wild-type versus dopamine-depleted animal models (e.g., 6-hydroxydopamine-lesioned rats) to establish target specificity .

- Cross-Species Consistency : Replicate binding affinity (Kd) and nonspecific binding ratios across species (e.g., rodents, non-human primates) to ensure translational relevance .

Advanced Research Questions

Q. What strategies resolve discrepancies between this compound SPECT data and clinical Parkinsonian symptom severity?

Contradictions may arise from:

- Temporal Discordance : DaT loss precedes clinical symptoms by years. Use longitudinal studies to correlate baseline this compound uptake with symptom progression over 5–10 years .

- Heterogeneity in Parkinsonian Syndromes : Differentiate idiopathic Parkinson’s disease from atypical parkinsonism (e.g., multiple system atrophy) by combining this compound SPECT with MRI or CSF biomarker analysis .

- Quantitative Thresholds : Establish disease-specific cutoff values for striatal binding ratios using receiver operating characteristic (ROC) curves, validated against neuropathological confirmation .

Q. How can kinetic modeling parameters be optimized for quantitative analysis of this compound uptake?

Advanced optimization involves:

- Compartmental Model Selection : Compare 1-tissue vs. 2-tissue compartment models using Akaike information criterion (AIC) to determine the best fit for dynamic SPECT data .

- Input Function Correction : For absolute quantification, use arterial blood sampling or population-based input functions to correct for metabolite formation and plasma protein binding .

- Sensitivity Analysis : Test the robustness of binding potential estimates to variations in ROI size, spillover correction, and motion artifacts .

Q. What experimental designs address conflicting data on this compound’s selectivity for DaT versus serotonin transporters (SERT)?

Conflicting selectivity data require:

- In Vitro Binding Assays : Conduct competitive binding studies with [³H]citalopram (SERT-specific) and [³H]WIN-35,428 (DaT-specific) in transfected cell lines to calculate Ki values .

- Dual-Tracer SPECT : Compare this compound uptake with a SERT-specific radioligand (e.g., ¹²³I-ADAM) in the same cohort to isolate DaT contributions .

- Post-Mortem Correlation : Validate in vivo SPECT findings against immunohistochemical DaT/SERT density ratios in brain tissue .

Q. How do researchers mitigate variability in this compound radiochemical purity across production batches?

Quality control protocols include:

- HPLC Validation : Use reverse-phase HPLC with UV/radioactive detection to confirm radiochemical purity (>95%) and identity of ¹²³I-iometopane .

- Stability Testing : Assess radioligand stability under storage conditions (e.g., temperature, pH) to ensure consistent performance in longitudinal studies .

- Inter-Lab Calibration : Participate in multicenter trials with standardized radioligand production protocols and cross-lab phantom scans .

Methodological Resources

- Databases : Use PubChem (CID: 9884654) and IUPAC technical reports for physicochemical properties and synthesis protocols .

- Imaging Guidelines : Follow the Society of Nuclear Medicine and Molecular Imaging (SNMMI) recommendations for DaT SPECT acquisition and analysis .

- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw SPECT data and analysis code via repositories like Zenodo or Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。